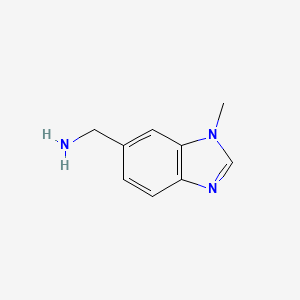
(1-methyl-1H-1,3-benzodiazol-6-yl)methanamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1-methyl-1H-1,3-benzodiazol-6-yl)methanamine is a chemical compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are heterocyclic aromatic organic compounds that have a wide range of applications in various fields, including medicinal chemistry, agriculture, and material science. The compound this compound is known for its potential biological activities and is used in scientific research for various purposes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1-methyl-1H-1,3-benzodiazol-6-yl)methanamine can be achieved through several methods. One common method involves the Debus-Radziszewski synthesis, which is a well-known procedure for the preparation of benzimidazole derivatives. This method typically involves the condensation of o-phenylenediamine with formic acid or its derivatives under acidic conditions .
Another method is the Wallach synthesis, which involves the reaction of o-phenylenediamine with carboxylic acids or their derivatives in the presence of a dehydrating agent . Additionally, the compound can be synthesized from the dehydrogenation of imidazolines or from alpha halo-ketones through nucleophilic substitution reactions .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of method depends on factors such as cost, availability of starting materials, and desired product specifications.
化学反应分析
Types of Reactions
(1-methyl-1H-1,3-benzodiazol-6-yl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the benzimidazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amine derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of benzimidazole derivatives.
科学研究应用
(1-methyl-1H-1,3-benzodiazol-6-yl)methanamine has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including antibacterial, antifungal, and anticancer activities.
Biology: It is used in biological research to study enzyme inhibition and receptor binding.
Material Science: The compound is explored for its potential use in the development of new materials with unique properties.
Agriculture: Benzimidazole derivatives are known for their fungicidal properties and are used in agricultural research to develop new pesticides.
作用机制
The mechanism of action of (1-methyl-1H-1,3-benzodiazol-6-yl)methanamine involves its interaction with specific molecular targets and pathways. For example, benzimidazole derivatives are known to bind to tubulin, inhibiting its polymerization and disrupting microtubule formation . This mechanism is similar to that of other benzimidazole-based drugs, such as mebendazole, which is used as an anthelmintic agent .
相似化合物的比较
Similar Compounds
- (1-methyl-1H-1,3-benzodiazol-7-yl)methanamine dihydrochloride
- 1-methyl-1H-1,3-benzodiazol-6-ol
- 1-(5-Methoxy-1H-benzimidazol-2-yl)methanamine dihydrochloride
Uniqueness
(1-methyl-1H-1,3-benzodiazol-6-yl)methanamine is unique due to its specific substitution pattern on the benzimidazole ring, which can influence its biological activity and chemical reactivity. The position of the methyl and methanamine groups can affect the compound’s binding affinity to molecular targets and its overall pharmacokinetic properties.
属性
分子式 |
C9H11N3 |
|---|---|
分子量 |
161.20 g/mol |
IUPAC 名称 |
(3-methylbenzimidazol-5-yl)methanamine |
InChI |
InChI=1S/C9H11N3/c1-12-6-11-8-3-2-7(5-10)4-9(8)12/h2-4,6H,5,10H2,1H3 |
InChI 键 |
OPPJAWUGLAEODH-UHFFFAOYSA-N |
规范 SMILES |
CN1C=NC2=C1C=C(C=C2)CN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















